molecular formula C9H4BrCl2N B13978650 8-Bromo-2,6-dichloroquinoline

8-Bromo-2,6-dichloroquinoline

Cat. No.: B13978650
M. Wt: 276.94 g/mol
InChI Key: RZQPYDQFOKNNSN-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dichloroquinoline (CAS: 1508783-74-1) is a halogenated quinoline derivative with the molecular formula C₉H₄BrCl₂N and a molecular weight of 276.94 g/mol . The compound features bromine at position 8 and chlorine atoms at positions 2 and 6 on the quinoline scaffold. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthetic utility lies in the reactivity of halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations .

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

8-bromo-2,6-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H

InChI Key

RZQPYDQFOKNNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 8-Bromo-2,6-dichloroquinoline typically involves halogenation (bromination and chlorination) of quinoline or quinoline derivatives. Two main approaches are reported:

These methods often require catalysts or specific solvents to enhance regioselectivity and yield.

Specific Reported Methods

Bromination of 2,4-Dichloroquinoline Derivatives

A patented process describes the preparation of bromo-substituted quinolines, including 8-bromoquinoline derivatives, starting from 2,4-dichloro-7-alkoxyquinoline intermediates. The 2,4-dichloro-7-alkoxyquinoline is synthesized via cyclization of m-alkoxyanilines with malonic acid. Subsequent bromination at the 8-position is performed directly on this intermediate, yielding the bromo-substituted quinoline. This method allows rapid access to the target compound and facilitates further functionalization via Suzuki coupling reactions at the 2-position (originally chloro).

Halogenation Using Bromine or N-Bromosuccinimide (NBS)

In other synthetic routes, bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents such as dichloromethane or acetic acid under reflux conditions (60–100°C). Chlorination is typically accomplished using phosphorus oxychloride (POCl₃) or chlorine gas in solvents like dimethylformamide (DMF). The reaction conditions are optimized to avoid over-halogenation and side reactions.

Copper-Catalyzed Bromination

For the synthesis of 8-bromoquinoline derivatives, copper(II) bromide (CuBr₂) catalysis in the presence of tetrabutylammonium bromide (TBAB) in aqueous media at elevated temperatures (100°C) has been reported. This method allows for efficient bromination of arylboronic acid precursors to yield bromoquinoline derivatives with high yields (~90%).

Reaction Conditions and Optimization

Parameter Conditions/Notes
Brominating agent Br₂, NBS, CuBr₂
Chlorinating agent POCl₃, Cl₂ gas
Solvents Dichloromethane (DCM), Acetic acid, DMF, Water
Temperature 60–130°C (varies by step)
Catalysts CuBr₂, tetrabutylammonium bromide (TBAB)
Reaction time 3–12 hours
Purification Column chromatography (silica gel), recrystallization

Purification Techniques

Post-reaction mixtures are typically purified by:

  • Liquid-liquid extraction (e.g., chloroform/water) to remove polar impurities.

  • Recrystallization from ethanol/water mixtures to obtain high-purity crystals.

  • Silica gel column chromatography using hexane/ethyl acetate gradients to separate closely related halogenated byproducts.

Data Tables: Representative Synthesis and Characterization

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 m-Anisidine + Malonic acid Cyclization (literature method) 2,4-Dichloro-7-alkoxyquinoline - Intermediate for bromination
2 2,4-Dichloro-7-alkoxyquinoline Bromination with Br₂ or NBS in DCM or AcOH 8-Bromo-2,4-dichloroquinoline 75–90 Regioselective bromination
3 8-Bromo-2,4-dichloroquinoline Chlorination with POCl₃ or Cl₂ in DMF This compound 70–85 Controlled chlorination
4 Arylboronic acids + CuBr₂ + TBAB (alternative) CuBr₂ catalyzed bromination in water at 100°C 8-Bromoquinoline derivatives ~90 Efficient, aqueous conditions

Exhaustive Research Findings and Source Diversity

  • Patent Literature : The WO2010129451A1 patent provides detailed synthetic routes for bromo-substituted quinolines, including 8-bromo derivatives, emphasizing their use as intermediates in hepatitis C virus protease inhibitors.

  • Peer-Reviewed Journals : Studies on quinoline derivatives highlight cyclization methods for precursor synthesis and subsequent halogenation steps, with detailed NMR and IR characterization supporting the structural assignments.

  • Chemical Databases and Suppliers : ChemicalBook and GLP Bio provide practical synthesis protocols and stock solution preparation data for related bromo-chloroquinoline compounds, confirming molecular weights and offering molarity calculators to aid reproducibility.

  • Industrial and Laboratory Scale Synthesis : Industrial methods emphasize precise control of temperature and solvent systems to maximize yield and purity, with chromatographic purification and recrystallization as standard procedures.

Summary Table of Key Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Limitations
Cyclization + Bromination m-Anisidine + Malonic acid Cyclization, then Br₂ or NBS bromination High regioselectivity, scalable Requires multiple steps
Copper-Catalyzed Bromination Arylboronic acids CuBr₂, TBAB, water, 100°C Aqueous, environmentally friendly Limited to arylboronic precursors
Direct Halogenation Quinoline derivatives Br₂, NBS, POCl₃, Cl₂, DMF, DCM Straightforward, widely used Risk of over-halogenation
Suzuki Coupling (for further modification) Halogenated quinolines Pd catalysts, boronic acids, base Versatile for substitution Requires pure halogenated intermediates

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,6-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxide derivatives.

    Reduction Reactions: Dihydroquinoline derivatives.

Scientific Research Applications

Scientific Research Applications

8-Bromo-2,6-dichloroquinoline is utilized across several scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
  • Industry It is used in developing dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide. Products include various substituted quinoline derivatives.
  • Oxidation and Reduction Reactions The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, while catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed for reduction reactions.

This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. Its mechanism of action involves interaction with specific molecular targets and pathways and can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of topoisomerases (enzymes involved in DNA replication), leading to anticancer effects.

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-dichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural and physicochemical differences between 8-bromo-2,6-dichloroquinoline and related quinoline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Spectral/Reactivity Data
This compound 1508783-74-1 C₉H₄BrCl₂N 276.94 Br (C8), Cl (C2, C6) Not reported in evidence
8-Bromo-2,6-dimethyl-quinoline 872822-93-0 C₁₁H₁₀BrN 236.11 Br (C8), CH₃ (C2, C6) MSDS/NMR data unavailable
8-Bromo-5,6-dihydro-benzo[f]quinoline N/A C₁₃H₁₂BrN 260.12 (Br⁷⁹) Br (C8), fused dihydro ring ESI-MS: m/z = 260/262 [M+H]⁺
8-β-Aminobutylamino-6-methoxyquinoline N/A ~C₁₄H₁₈N₃O ~244.31 NH(CH₂)₄NH₂ (C8), OCH₃ (C6) Decomp. temp: 196–198°C (base)
8-Hydroxyquinoline hydrochloride 16862-11-6 C₉H₈ClNO 197.62 OH (C8), Cl⁻ (salt) Higher water solubility
Key Observations:

Halogen vs. Alkyl/Amino Groups: The dichloro and bromo substituents in this compound enhance its electrophilicity compared to methyl-substituted analogs like 8-bromo-2,6-dimethyl-quinoline, which is more lipophilic due to CH₃ groups . Aminoalkyl substituents (e.g., 8-β-aminobutylamino-6-methoxyquinoline) increase solubility in polar solvents but reduce thermal stability (decomposition at 196–198°C) .

Spectral and Reactivity Profiles: Brominated quinolines like 8-bromo-5,6-dihydro-benzo[f]quinoline exhibit distinct ESI-MS signals (m/z 260/262 [M+H]⁺), reflecting isotopic bromine patterns . Similar patterns would be expected for this compound but with additional chlorine contributions. The bromine atom in this compound is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine atoms at C2 and C6 may direct further functionalization due to their ortho/para-directing effects .

Hydroxy vs. Halogen Substitution: 8-Hydroxyquinoline hydrochloride demonstrates significantly higher aqueous solubility compared to halogenated analogs, highlighting how polar functional groups alter physicochemical behavior .

Pharmacological and Industrial Relevance

  • This compound is primarily used as a synthetic intermediate, whereas 8-hydroxyquinoline hydrochloride has documented antimicrobial and metal-chelating properties .
  • Methyl-substituted analogs (e.g., 8-bromo-2,6-dimethyl-quinoline) may serve as building blocks for materials science due to enhanced hydrophobicity .

Biological Activity

8-Bromo-2,6-dichloroquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, presents opportunities for therapeutic applications due to its interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H4BrCl2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H
InChI KeyRZQPYDQFOKNNSN-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NC2=C(C=C(C=C21)Cl)Br)Cl

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential as an antibacterial agent. The compound's activity was compared to standard antibiotics, demonstrating competitive effectiveness in certain cases .

Anticancer Potential

The mechanism of action for this compound includes inhibition of topoisomerases, which are critical enzymes involved in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making the compound a candidate for further research in anticancer therapies. A study indicated that derivatives of quinoline compounds exhibit a range of cytotoxic effects against various cancer cell lines, including HeLa and mouse fibroblast cells, with no significant toxicity observed at tested concentrations .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been explored for its role as an iron chelator and its potential applications in treating neurodegenerative diseases . Its derivatives have also shown promise as inhibitors against Mycobacterium tuberculosis and other pathogens resistant to conventional treatments.

Study 1: Antimicrobial Efficacy

In a comparative study involving several quinoline derivatives, this compound was tested against multiple pathogenic strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains, suggesting its potential utility in treating antibiotic-resistant infections .

Study 2: Anticancer Activity

A synthesized derivative of this compound demonstrated potent cytotoxicity against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. This finding supports further investigation into its mechanism of action and potential therapeutic applications in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor and may modulate various signaling pathways involved in cell proliferation and survival. The compound's structural features allow it to bind effectively to target sites within bacterial and cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-2,6-dichloroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation of quinoline precursors. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 2- and 6-positions may require electrophilic substitution with Cl₂/FeCl₃. Yield optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (50–80°C), and stoichiometry of halogenating agents . Purity is often confirmed via HPLC (≥95%) and elemental analysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substitution patterns (e.g., downfield shifts for Br/Cl substituents) and mass spectrometry (ESI-MS) for molecular ion verification. Cross-reference with computational NMR predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .

Q. What purification strategies are effective for removing byproducts in halogenated quinoline synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. For persistent impurities, recrystallization from ethanol/water mixtures (1:3 v/v) improves purity. Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and validate with melting point analysis (expected range: 120–125°C) .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups deactivate the quinoline ring, requiring palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with strong bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C). Kinetic studies using in situ IR spectroscopy can track reaction progress and identify intermediates .

Q. What computational methods are suitable for predicting the photophysical properties of halogenated quinolines?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis set models UV-Vis absorption spectra. Compare computed HOMO-LUMO gaps with experimental data (e.g., λmax ~320 nm in acetonitrile) to assess accuracy. Solvent effects are modeled using PCM .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of IC₅₀ values across studies, accounting for variables like cell line (e.g., HeLa vs. HEK293), assay type (MTT vs. ATP luminescence), and compound purity. Use ANOVA to identify statistically significant discrepancies and validate via dose-response curves in standardized assays .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stability studies in pH 1–13 buffers (37°C, 24h) with LC-MS monitoring. Add antioxidants (e.g., BHT) for oxidative conditions. For acidic degradation, derivatization with acetyl groups or formulation in solid dispersions (e.g., PVP K30) enhances shelf life .

Q. How do steric and electronic factors affect regioselectivity in further functionalization of this compound?

  • Methodological Answer : Competitive experiments with model substrates (e.g., mono-halogenated quinolines) identify dominant effects. Kinetic isotopic labeling (e.g., D2D_2O in hydrolysis) and Hammett plots quantify electronic contributions. X-ray crystallography resolves steric clashes in transition states .

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